1-Ethenyl-3,4,6,7-tetramethoxyphenanthrene
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Overview
Description
1-Ethenyl-3,4,6,7-tetramethoxyphenanthrene is a chemical compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This specific compound is characterized by the presence of four methoxy groups and an ethenyl group attached to the phenanthrene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-3,4,6,7-tetramethoxyphenanthrene typically involves the cyclization of stilbene derivatives under UV irradiation. This process leads to the formation of dihydrophenanthrenes, which can then be further modified to introduce the methoxy and ethenyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-3,4,6,7-tetramethoxyphenanthrene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Methoxy groups can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation followed by nucleophilic substitution can be used to replace methoxy groups.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation can lead to the formation of phenanthrenequinones, while reduction can produce dihydrophenanthrenes.
Scientific Research Applications
1-Ethenyl-3,4,6,7-tetramethoxyphenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects against cancer cells.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Ethenyl-3,4,6,7-tetramethoxyphenanthrene exerts its effects involves interactions with various molecular targets and pathways. For instance, its cytotoxic activity against cancer cells may be due to its ability to interfere with cellular processes and induce apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 3,4,8-Trimethoxyphenanthrene-2,5-diol
- 2,5-Dihydroxy-4,9,10-trimethoxyphenanthrene
- 2,7-Dihydroxy-3,6-dimethoxyphenanthrene
Comparison: 1-Ethenyl-3,4,6,7-tetramethoxyphenanthrene is unique due to the presence of the ethenyl group, which can influence its chemical reactivity and biological activity. Compared to other phenanthrenes, it may exhibit different properties and applications, making it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
58529-54-7 |
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Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-ethenyl-3,4,6,7-tetramethoxyphenanthrene |
InChI |
InChI=1S/C20H20O4/c1-6-12-9-18(23-4)20(24-5)19-14(12)8-7-13-10-16(21-2)17(22-3)11-15(13)19/h6-11H,1H2,2-5H3 |
InChI Key |
MWHDKVIOLUZTHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC3=C2C(=C(C=C3C=C)OC)OC)OC |
Origin of Product |
United States |
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